molecular formula C8H10O2S2 B14010801 1,4-Dithiaspiro[4.5]decane-2,3-dione CAS No. 4475-47-2

1,4-Dithiaspiro[4.5]decane-2,3-dione

Katalognummer: B14010801
CAS-Nummer: 4475-47-2
Molekulargewicht: 202.3 g/mol
InChI-Schlüssel: BSXLEFMXFCLZKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dithiaspiro[45]decane-2,3-dione is a chemical compound with the molecular formula C8H12O2S2 It is characterized by a spirocyclic structure containing two sulfur atoms and two carbonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dithiaspiro[4.5]decane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of a cyclic ketone with a thiol under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dithiaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,4-Dithiaspiro[4.5]decane-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1,4-Dithiaspiro[4.5]decane-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the spirocyclic structure can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-Dithiaspiro[4.5]decane-2,3-dione is unique due to the presence of sulfur atoms, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .

Eigenschaften

CAS-Nummer

4475-47-2

Molekularformel

C8H10O2S2

Molekulargewicht

202.3 g/mol

IUPAC-Name

1,4-dithiaspiro[4.5]decane-2,3-dione

InChI

InChI=1S/C8H10O2S2/c9-6-7(10)12-8(11-6)4-2-1-3-5-8/h1-5H2

InChI-Schlüssel

BSXLEFMXFCLZKC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)SC(=O)C(=O)S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.